N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide
Description
N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a methoxypyridine moiety, and a carboxamide group, which collectively contribute to its distinctive chemical properties.
Properties
IUPAC Name |
N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-11(9)13(16)15(2)8-10-5-4-6-12(14-10)17-3/h4-6,9,11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOHCAIWMAUTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=NC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Methoxypyridine Moiety: The methoxypyridine component can be synthesized through the reaction of 2-aminopyridine with methanol under specific conditions.
Cyclopropane Ring Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The final step involves the coupling of the methoxypyridine moiety with the cyclopropane carboxylic acid derivative to form the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides under mild conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit the activity of certain enzymes, such as protein kinase C, which plays a role in cell growth and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways involved in cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Shares the methoxypyridine moiety but lacks the cyclopropane ring and carboxamide group.
N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-N’-(2-methoxypyridin-3-yl): Contains similar pyridine structures but differs in the overall molecular framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
